8-Azabicyclo[3.2.1]octan-3-amine
Overview
Description
The 8-Azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . It has a molecular weight of 182.3058 .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of 8-Azabicyclo[3.2.1]octan-3-amine is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
Synthesis of Structural Analogs of Epibatidine : A method for preparing 8-azabicyclo[3.2.1]octan-3-one derivatives, analogs of epibatidine, which is significant in pharmaceutical research (Babkin et al., 2015).
Preparation of Functionalized 8-oxa-6-azabicyclo[3.2.1]octanes : Efficient preparation methods for these compounds, important in the study of zoanthamine alkaloids, exhibiting various biological activities (Williams, Patnaik, & Cortez, 2007).
α7 Nicotinic Acetylcholine Receptor Activity : Design and preparation of new azabicyclic amines for drug discovery programs targeting cognitive deficits in schizophrenia, demonstrating significant receptor activity (Walker, Acker, Jacobsen, & Wishka, 2008).
Palladium-Catalysed Aminocarbonylation : Use in the aminocarbonylation of various iodides, producing N-acylnortropane derivatives of biological importance (Kollár, Erdélyi, Rasheed, & Takács, 2021).
Synthesis of Muscarinic Activity Compounds : Research on aromatic compounds with a cyclic amine, 1-azabicyclo[3.3.0]octane ring, for potential use in treating Alzheimer's disease (Suzuki, Uesaka, Hamajima, & Ikami, 1999).
Enantioselective Construction of the 8-azabicyclo[3.2.1]octane Scaffold : Focus on stereoselective preparation methods, significant in the production of tropane alkaloids with varied biological activities (Rodríguez et al., 2021).
Preparation of Unsymmetrical Ureas : A library of unsymmetrical ureas based on the 8-azabicyclo[3.2.1]octane scaffold, highlighting the versatility of this compound in synthesizing a variety of structures (Agarkov & Gilbertson, 2008).
Dopamine Transporter Inhibitors : Development of dopamine transporter inhibitors using the 8-azabicyclo[3.2.1]octane structure, important in neuroscience and pharmacology (Quirante, Vila, Bonjoch, Kozikowski, & Johnson, 2004).
NK1 Antagonists : Research on 8-azabicyclo[3.2.1]octane amine hNK1 antagonists, showing potential in medical applications (Thomson et al., 2006).
Synthesis of Azatropanes : Efficient synthesis from pyroglutamic acid, evaluated for affinity at D2 and 5-HT2A receptors, significant in developing treatments for neurological disorders (Singh et al., 2007).
Safety And Hazards
properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZERCTXGMBRAWQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Azabicyclo[3.2.1]octan-3-amine |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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